molecular formula C10H11ClFN B13679262 1-(2-Chloro-6-fluorobenzyl)azetidine

1-(2-Chloro-6-fluorobenzyl)azetidine

Cat. No.: B13679262
M. Wt: 199.65 g/mol
InChI Key: GTEUYZNGNZWNTM-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-fluorobenzyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a 2-chloro-6-fluorobenzyl group attached to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles .

Preparation Methods

The synthesis of 1-(2-Chloro-6-fluorobenzyl)azetidine can be achieved through various methods, including cyclization, nucleophilic substitution, and cycloaddition reactions. . This method is efficient for synthesizing functionalized azetidines. Industrial production methods may involve large-scale cyclization and nucleophilic substitution reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(2-Chloro-6-fluorobenzyl)azetidine undergoes various chemical reactions due to its strained ring structure. Some of the common reactions include:

Scientific Research Applications

1-(2-Chloro-6-fluorobenzyl)azetidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-fluorobenzyl)azetidine is primarily driven by its ring strain and the presence of the 2-chloro-6-fluorobenzyl group. The ring strain facilitates various chemical reactions, while the benzyl group can interact with molecular targets through hydrophobic and electronic interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

1-(2-Chloro-6-fluorobenzyl)azetidine can be compared with other azetidines and aziridines. Similar compounds include:

Properties

Molecular Formula

C10H11ClFN

Molecular Weight

199.65 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]azetidine

InChI

InChI=1S/C10H11ClFN/c11-9-3-1-4-10(12)8(9)7-13-5-2-6-13/h1,3-4H,2,5-7H2

InChI Key

GTEUYZNGNZWNTM-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC2=C(C=CC=C2Cl)F

Origin of Product

United States

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